(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a chlorophenyl group and a phenyl group attached to the pyrazole ring, with a methanol group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method involves the cyclization of 3-chlorophenylhydrazine with chalcone derivatives under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for pharmaceutical development .
Industry
In industry, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the chlorophenyl and phenyl groups allows for specific binding interactions, while the pyrazole ring provides stability and rigidity to the molecule .
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
- (1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
- (1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-YL)methanol
Uniqueness
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is unique due to the specific positioning of the chlorophenyl group, which influences its reactivity and binding properties. The combination of the chlorophenyl and phenyl groups with the pyrazole ring provides a distinct chemical profile, making it valuable for various applications .
Properties
Molecular Formula |
C16H13ClN2O |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-3-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H13ClN2O/c17-14-7-4-8-15(9-14)19-10-13(11-20)16(18-19)12-5-2-1-3-6-12/h1-10,20H,11H2 |
InChI Key |
VIQYOFJSKRTPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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